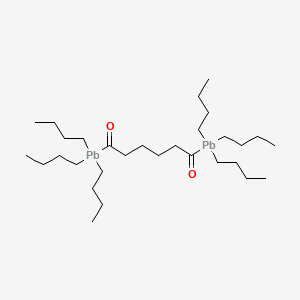
Plumbane, adipoyltributyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Plumbane, adipoyltributyl- is a chemical compound that falls under the category of organolead compounds It is characterized by the presence of lead atoms bonded to organic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Plumbane, adipoyltributyl- typically involves the reaction of lead compounds with organic reagents. One common method is the reaction of lead(II) nitrate with sodium borohydride, which produces plumbane derivatives . The reaction conditions often require careful control of temperature and pressure to ensure the stability of the compound.
Industrial Production Methods
Industrial production of Plumbane, adipoyltributyl- may involve large-scale reactions using similar methods as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Plumbane, adipoyltributyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of lead oxides.
Reduction: Reduction reactions can convert Plumbane, adipoyltributyl- to lower oxidation states of lead.
Substitution: In substitution reactions, one or more organic groups attached to the lead atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce lead oxides, while substitution reactions can yield a variety of organolead compounds with different functional groups.
Applications De Recherche Scientifique
Plumbane, adipoyltributyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Although not widely used in medicine, its derivatives are being studied for potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Plumbane, adipoyltributyl- involves its interaction with molecular targets, primarily through the lead atom. The lead atom can form bonds with various functional groups, influencing the reactivity and stability of the compound. The pathways involved in its action include electron transfer processes and coordination with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Plumbane, adipoyltributyl- include:
- Methane, CH₄
- Silane, SiH₄
- Germane, GeH₄
- Stannane, SnH₄
Uniqueness
Plumbane, adipoyltributyl- is unique due to the presence of lead, which imparts distinct chemical properties compared to its lighter congeners.
Propriétés
Numéro CAS |
73940-91-7 |
|---|---|
Formule moléculaire |
C30H62O2Pb2 |
Poids moléculaire |
8.7e+02 g/mol |
Nom IUPAC |
1,6-bis(tributylplumbyl)hexane-1,6-dione |
InChI |
InChI=1S/C6H8O2.6C4H9.2Pb/c7-5-3-1-2-4-6-8;6*1-3-4-2;;/h1-4H2;6*1,3-4H2,2H3;; |
Clé InChI |
NLDFIIBPOIQHDX-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Pb](CCCC)(CCCC)C(=O)CCCCC(=O)[Pb](CCCC)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![17-[(Naphthalen-2-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol](/img/structure/B14441857.png)
![2-hydrazinyl-6-[(E)-2-phenylethenyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14441859.png)


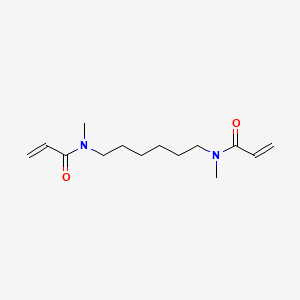
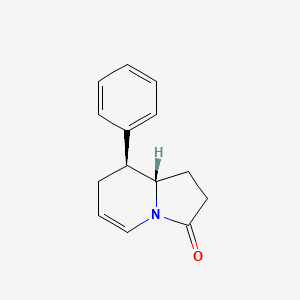
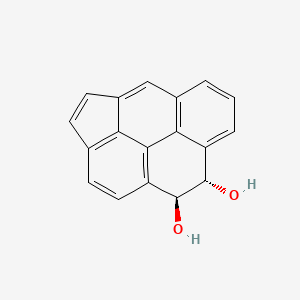
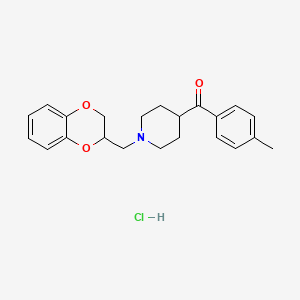
![1-(Ethylsulfanyl)-1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14441900.png)
![Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride](/img/structure/B14441914.png)

